molecular formula C6H6F2N2O2 B2672392 Methyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 2101196-06-7

Methyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2672392
CAS No.: 2101196-06-7
M. Wt: 176.123
InChI Key: CMBTVQJANDHJDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group, a methyl group, and a carboxylate ester group.

Scientific Research Applications

Mechanism of Action

“Methyl 1-(difluoromethyl)pyrazole-4-carboxylate” is used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . This inhibition blocks the energy synthesis of the pathogens by targeting succinate dehydrogenase (SDH) to inhibit mitochondrial electron transfer between succinate and ubiquinone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate typically involves the difluoromethylation of pyrazole derivatives. One common method involves the reaction of difluoroacetic acid with pyrazole derivatives in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of a difluoromethyl intermediate, which then reacts with the pyrazole ring to form the desired product.

Industrial Production Methods

Industrial production of this compound often employs catalytic esterification using nanoscale titanium dioxide. This method is advantageous due to its high yield, short reaction time, and the use of inexpensive and readily available raw materials . The process avoids the use of organic solvents, reducing both solvent recovery costs and environmental pollution risks.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include difluoromethyl pyrazole carboxylic acids, alcohols, and various substituted pyrazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethyl pyrazole derivatives such as:

Uniqueness

Methyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethyl group enhances its stability and lipophilicity, making it more effective in various applications compared to other pyrazole derivatives .

Properties

IUPAC Name

methyl 1-(difluoromethyl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O2/c1-12-5(11)4-2-9-10(3-4)6(7)8/h2-3,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBTVQJANDHJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.